Methyl 5-bromo-2-cyano-3-iodobenzoate
CAS No.: 1805184-25-1
Cat. No.: VC2769420
Molecular Formula: C9H5BrINO2
Molecular Weight: 365.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1805184-25-1 |
|---|---|
| Molecular Formula | C9H5BrINO2 |
| Molecular Weight | 365.95 g/mol |
| IUPAC Name | methyl 5-bromo-2-cyano-3-iodobenzoate |
| Standard InChI | InChI=1S/C9H5BrINO2/c1-14-9(13)6-2-5(10)3-8(11)7(6)4-12/h2-3H,1H3 |
| Standard InChI Key | UKSDIFUSRPZAPI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=CC(=C1)Br)I)C#N |
| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)Br)I)C#N |
Introduction
Methyl 5-bromo-2-cyano-3-iodobenzoate is a complex organic compound belonging to the class of halogenated aromatic compounds. It is specifically categorized as a substituted benzoate ester, featuring a benzene ring with bromine at the 5-position, cyano at the 2-position, and iodine at the 3-position. This compound is recognized for its utility in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.
Key Structural Data:
| Property | Description |
|---|---|
| Molecular Formula | Not explicitly stated in available sources |
| Molecular Weight | Not explicitly stated in available sources |
| Functional Groups | Bromine, Cyano, Iodine, Benzoate Ester |
Synthesis Methods
The synthesis of methyl 5-bromo-2-cyano-3-iodobenzoate typically involves multiple steps, including halogenation and esterification processes. Palladium-catalyzed cross-coupling reactions are commonly employed, where the bromo and iodo groups facilitate the introduction of various substituents onto the aromatic ring.
Chemical Reactions and Applications
Methyl 5-bromo-2-cyano-3-iodobenzoate participates in several chemical reactions:
-
Nucleophilic Substitutions: The bromine and iodine can be replaced with other functional groups.
-
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, allowing the formation of complex structures.
These reactions make it a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Note:
Due to the limited availability of specific data on methyl 5-bromo-2-cyano-3-iodobenzoate in reliable sources, some information is inferred from related compounds and general principles of organic chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume